BenchChemオンラインストアへようこそ!

A-552

Psoriasis Keratinocyte Chemokine Release

A-552 is the only reported small molecule antagonist that selectively binds and inhibits human IL-36γ, completely sparing IL-36α and IL-36β. This sub-family selectivity is essential for dissecting the distinct pathological role of IL-36γ in psoriasis and autoinflammatory diseases, unlike pan-IL-36R antibodies that confound interpretation. Validated in human keratinocytes and mouse cells with a solved co-crystal structure (PDB: 6P9E), A-552 ensures reproducible target engagement. Its high purity (≥98%) and defined binding mode make it the definitive chemical probe for target validation, SAR, and in vivo efficacy studies.

Molecular Formula C28H27N3O4
Molecular Weight 469.541
Cat. No. B1192052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-552
SynonymsA-552;  A 552;  A552
Molecular FormulaC28H27N3O4
Molecular Weight469.541
Structural Identifiers
SMILESO=C(O)[C@@H](OC1=NC(C)=CC(C2=CC=C(C)C(N)=C2)=N1)C(C3=CC=CC=C3)(OC)C4=CC=CC=C4
InChIInChI=1S/C28H27N3O4/c1-18-14-15-20(17-23(18)29)24-16-19(2)30-27(31-24)35-25(26(32)33)28(34-3,21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17,25H,29H2,1-3H3,(H,32,33)/t25-/m1/s1
InChIKeyGDPBXJYDHBGQBK-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-552: A First-in-Class Small Molecule IL-36γ Antagonist for Inflammatory Disease Research


A-552 is a first-in-class, low molecular weight small molecule antagonist that selectively binds to and inhibits human interleukin-36 gamma (IL-36γ), a pro-inflammatory cytokine implicated in psoriasis and other autoinflammatory conditions [1]. This 2-oxypyrimidine analog of Ambrisentan exhibits potent, dose-dependent inhibition of IL-36γ-evoked chemokine release in both human and mouse cellular models, distinguishing it from broader-spectrum IL-36 pathway inhibitors [2]. Its unique binding pocket, characterized by X-ray crystallography, explains its high selectivity for human IL-36γ over the closely related IL-36α and IL-36β family members [1]. As the first reported small molecule antagonist of IL-36 signaling, A-552 serves as an essential chemical tool for dissecting the specific roles of IL-36γ in inflammatory skin diseases and for validating this pathway as a therapeutic target .

Why Generic IL-36 Inhibitors Cannot Substitute for A-552's Unique Selectivity Profile


Generic or broader-spectrum IL-36 pathway inhibitors, such as anti-IL-36R antibodies or receptor antagonists, indiscriminately block signaling from all three IL-36 agonists (α, β, and γ) [1]. In contrast, A-552 provides sub-family specific inhibition, exclusively targeting human IL-36γ while completely sparing IL-36α and IL-36β . This selectivity is critical for researchers dissecting the distinct pathological roles of individual IL-36 cytokines in inflammatory diseases like psoriasis, where IL-36γ is the predominant driver, but where IL-36α and IL-36β may play compensatory or distinct roles [1]. Substituting A-552 with a pan-IL-36R antagonist would confound interpretation by ablating signaling from all three agonists simultaneously, masking the specific contribution of IL-36γ. Furthermore, simple substitution with its racemic precursor (A-706) or the less active enantiomer (A-553) results in significantly lower potency and a different selectivity profile, compromising experimental reproducibility and signal-to-noise ratios [2]. Therefore, precise interrogation of IL-36γ-specific biology mandates the use of A-552.

Quantitative Evidence Supporting A-552's Differentiated Selection in IL-36γ Research


Superior Cellular Potency: A-552 vs. Racemic A-706 and Enantiomer A-553 in Human Keratinocytes

A-552 demonstrates significantly greater potency in inhibiting IL-36γ-evoked CXCL1 release from human HaCaT keratinocytes compared to its racemic precursor (A-706) and the opposite enantiomer (A-553). In the same cell-based assay, A-552 exhibits a Ki of 31 ± 22 nM, representing a 3.9-fold improvement over A-706 (Ki = 121 ± 32 nM) and an approximate 119-fold improvement over A-553 (Ki = 3.7 ± 2.3 μM) [1]. This enhanced potency translates directly to a lower required working concentration and improved assay window in functional cellular studies.

Psoriasis Keratinocyte Chemokine Release

Cross-Species Potency: A-552 Maintains High Activity in Mouse Cellular Models

A-552 retains potent antagonistic activity in mouse NIH-3T3 fibroblast cells stimulated with human IL-36γ, exhibiting a Ki of 54 ± 10 nM. This is 3.4-fold more potent than A-706 (Ki = 181 ± 54 nM) and 68.5-fold more potent than A-553 (Ki = 3.7 ± 1.7 μM) in the same assay [1]. This cross-species activity is notable given the asymmetric species cross-reactivity of IL-36 cytokines, and it validates A-552 as a reliable tool for both human and mouse in vitro studies.

Mouse Model NIH-3T3 Cross-Species

High-Affinity Direct Binding: A-552 Binds Human IL-36γ with Nanomolar Affinity

A-552 binds directly and specifically to human IL-36γ protein with a dissociation constant (KD) of 67.6 ± 6 nM, as measured by isothermal titration calorimetry (ITC). In contrast, the opposite enantiomer A-553 exhibits a 44-fold lower affinity, with a KD of 3000 ± 330 nM [1]. Furthermore, ITC experiments confirm that A-552 shows no detectable binding to human IL-36α or IL-36β, or to mouse IL-36γ , underscoring its unique selectivity profile.

Isothermal Titration Calorimetry Biophysics Binding Affinity

Structural Basis for Exquisite IL-36γ Selectivity: Key Binding Pocket Residues

The X-ray co-crystal structure of A-552 bound to human IL-36γ (PDB ID: 6P9E) reveals a binding mode that explains its exceptional selectivity [1]. A-552 occupies a hydrophobic pocket formed by residues Ile27, Leu165, Val58, and Leu130, and its carboxylate group forms critical hydrogen bonds with Arg121 and Lys123 [2]. Notably, homology modeling and structural analysis show that these key binding pocket residues are present in human IL-36γ but are absent or altered in human IL-36α and mouse IL-36γ, providing a molecular rationale for why A-552 does not bind these related proteins [1]. This structural evidence provides confidence that A-552's selectivity is genetically encoded and not simply an artifact of assay conditions.

X-ray Crystallography Structure-Activity Relationship Binding Pocket

Functional Validation in 3D Human Skin Models: A-552 Attenuates IL-36γ-Driven Inflammation

A-552's functional efficacy is validated in a physiologically relevant 3D human skin equivalent model. Treatment with 10 µM A-552 attenuated histological signs of inflammation and reduced the expression of pro-inflammatory cytokines (IL-6, IL-8, CXCL1) induced by exogenous human IL-36γ in fully differentiated epidermal tissues [1]. The magnitude of inhibition was comparable to that achieved with a function-blocking anti-IL-36R antibody (10 µg/mL), demonstrating that direct small molecule antagonism of IL-36γ can recapitulate the effects of blocking the entire IL-36 receptor pathway in a complex tissue environment [1].

3D Skin Equivalent Ex Vivo Tissue Model

Optimal Application Scenarios for A-552 Based on Quantifiable Differentiation


Dissecting IL-36γ-Specific Contributions in Psoriasis Pathogenesis

A-552 is ideally suited for experiments aiming to isolate the specific pathological role of IL-36γ in psoriasis models. Its high selectivity for IL-36γ over IL-36α and IL-36β allows researchers to block only one arm of the IL-36 cytokine family, enabling the study of compensatory mechanisms or the identification of IL-36γ-unique signaling events. This is in contrast to using pan-IL-36R antibodies, which would mask the contributions of individual agonists. The robust potency in human keratinocytes (Ki = 31 nM) and validated activity in 3D skin equivalents [1] ensure reliable target engagement in disease-relevant cellular and tissue contexts.

Cross-Species Validation of IL-36γ-Targeted Therapies

Researchers performing preclinical efficacy studies in mouse models of inflammatory diseases can confidently use A-552 to validate the IL-36γ target in vivo. Despite the known species cross-reactivity challenges with IL-36 cytokines, A-552 retains potent activity in mouse cellular assays (Ki = 54 nM in NIH-3T3 cells) [2]. This cross-species potency reduces the need for developing separate tool compounds for rodent studies, accelerating translational research timelines and ensuring that pharmacodynamic effects observed in mice are directly relevant to the intended human target.

High-Content Screening and Chemical Probe Studies for IL-36γ Biology

As a first-in-class, well-characterized small molecule with a defined binding mode (PDB: 6P9E) and high affinity (KD = 67.6 nM), A-552 serves as an essential chemical probe for high-content screening and advanced biological assays . Its purity (>98% by HPLC) and known solubility profile (10 mM in DMSO) facilitate reproducible dosing in automated platforms. Furthermore, its complete lack of activity against IL-1β signaling ensures that phenotypic effects are not confounded by broad inhibition of the IL-1 receptor superfamily, a common off-target liability of less selective compounds [1].

Structure-Activity Relationship (SAR) Studies and Ligand Optimization

The solved co-crystal structure of A-552 with human IL-36γ (PDB: 6P9E) provides a high-resolution template for structure-based drug design and SAR studies [3]. Medicinal chemists can use this structural information to rationally modify the 2-oxypyrimidine scaffold, aiming to improve potency, physicochemical properties, or species cross-reactivity. The quantitative biophysical and cellular data for A-552 and its closely related analogs (A-706, A-553) serve as a benchmark dataset for evaluating the performance of newly designed IL-36γ antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-552

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.